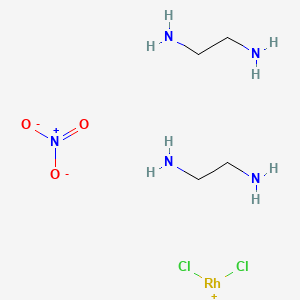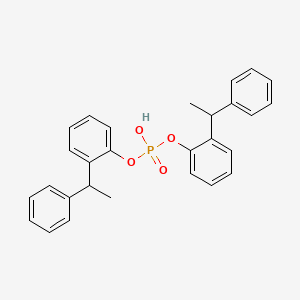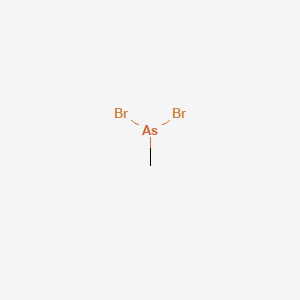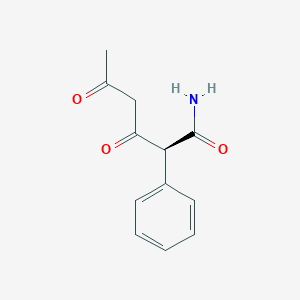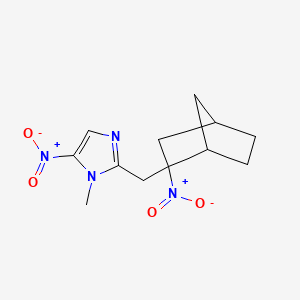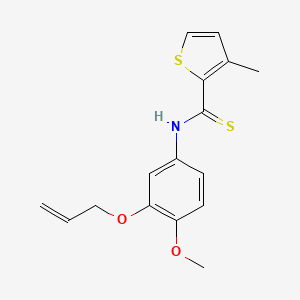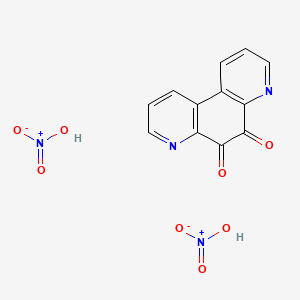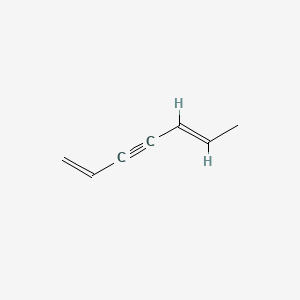
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro-
Overview
Description
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and two nitro groups attached to the imidazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- typically involves the following steps:
Starting Materials: The synthesis begins with imidazole, which is reacted with an appropriate chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions to introduce the chloromethyl group.
Nitration: The chloromethylated imidazole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 4 positions of the imidazole ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors, depending on the production scale.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and concentration of reagents are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The final product is purified using industrial-scale techniques such as distillation, crystallization, and chromatography. Quality control measures are implemented to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used under mild to moderate conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions, while metal hydrides like lithium aluminum hydride (LiAlH4) are used for selective reductions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
Substitution: Products include azido, thiol, or amine derivatives of the original compound.
Reduction: The major products are the corresponding amino derivatives.
Oxidation: The primary product is the corresponding carbonyl compound.
Scientific Research Applications
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-5-nitro-
- 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
- 1H-Imidazole-1-ethanol, alpha-ethyl-(9CI)
Uniqueness
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- is unique due to the specific positioning of the nitro groups at the 2 and 4 positions, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both a chloromethyl and hydroxyl group further enhances its versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
1-chloro-3-(2,4-dinitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4O5/c7-1-4(12)2-9-3-5(10(13)14)8-6(9)11(15)16/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBESQTCUXCSDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N1CC(CCl)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994066 | |
| Record name | 1-Chloro-3-(2,4-dinitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73334-41-5 | |
| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(2,4-dinitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






